![molecular formula C14H20N4O4 B5519675 4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol](/img/structure/B5519675.png)
4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol
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Description
The compound belongs to a class of chemicals that include morpholine and pyrazine moieties, which are known for their versatile roles in medicinal chemistry and organic synthesis. These components are integral to the structure of various pharmacologically active compounds, offering a wide range of biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of related benzofuran-morpholinomethyl-pyrazoline hybrids involves reactions of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, followed by a Mannich reaction with morpholine hydrochloride and paraformaldehyde to afford morpholinomethyl derivatives (Hassan et al., 2014). This methodology may offer insights into the synthesis of 4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol through analogous reactions and intermediates.
Molecular Structure Analysis
Crystal structure analysis of related compounds, such as 4-(pyrazin-2-yl)morpholine, reveals that molecules form sheets parallel to an axis, supported by non-classical hydrogen-bonding interactions between C—H functionalities and the O atom of morpholine and the N atom of pyrazine (Bandaru et al., 2018). This information suggests that 4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol could have similar molecular interactions and structural motifs.
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often include nucleophilic substitutions and cyclization reactions. For example, the synthesis of morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involves rearrangement, condensation, and nucleophilic substitution reactions (Wang et al., 2016). These reactions highlight the reactivity of morpholine-containing compounds and may reflect on the chemical behavior of the compound of interest.
Physical Properties Analysis
The physical properties of morpholine and pyrazine derivatives, such as solubility and melting points, are influenced by their molecular structure, particularly the presence of heteroatoms and functional groups. While specific data on 4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol is not available, related research on benzofuran-morpholinomethyl-pyrazoline hybrids shows significant solubility and physicochemical parameters that correlate with their biological activities (Hassan et al., 2014).
Scientific Research Applications
Vasorelaxant Agents
Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown significant vasodilatation properties in isolated thoracic aortic rings of rats. These compounds exhibited superior activity compared to prazocin, a known vasodilator, indicating their potential as novel vasorelaxant agents (Hassan et al., 2014).
Antibacterial Activity
A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared to expand the activity spectrum to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. These compounds, by modifying the morpholine ring of linezolid, showed good antibacterial activity, highlighting the role of morpholine derivatives in developing antibiotics with a broader spectrum of activity (Genin et al., 2000).
Neuroprotective Effects
Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were evaluated for their neuroprotective effects and inhibition against acetylcholinesterase and butylcholinesterase. Among these compounds, one exhibited high acetylcholinesterase inhibitory activity, suggesting their potential use in treating neurodegenerative diseases (Sameem et al., 2017).
Antiparasitic Activities
4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were assayed against various parasites including Trypanosoma strains and Leishmania donovani. Some compounds demonstrated moderate to very good activity, suggesting their potential as antiparasitic agents (Kuettel et al., 2007).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis. These compounds exhibited varying degrees of potency, indicating their potential in the development of new antimycobacterial agents (Gezginci et al., 1998).
properties
IUPAC Name |
[6-(6-hydroxy-1,4-oxazepan-4-yl)pyrazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c19-11-9-18(3-6-22-10-11)13-8-15-7-12(16-13)14(20)17-1-4-21-5-2-17/h7-8,11,19H,1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNWDLWAOUZBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=CC(=N2)N3CCOCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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